6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-11-14-4-2-3-5-15(14)22-18(21-11)25-19-23-16(10-17(26)24-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H2,21,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIXWYOOKUDPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound classified under pyrimidine derivatives. Its structure comprises a pyrimidinone core with a fluorophenyl and a methylquinazoline substituent, indicating potential biological activities relevant in medicinal chemistry. This article examines its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of functional groups such as the fluorophenyl and quinazoline moieties suggests significant pharmacological potential.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrimidinone |
| Substituents | 4-Fluorophenyl, 4-Methylquinazoline |
| Molecular Weight | 298.31 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The incorporation of the fluorophenyl group may enhance the selectivity and potency of the compound against cancer cells, making it a candidate for further investigation in oncology.
Enzyme Inhibition
This compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Inhibitors of p38 MAPK, for example, have demonstrated efficacy in reducing cytokine production, which is crucial for managing autoimmune diseases . Such enzyme inhibition could be explored further to assess the compound's therapeutic potential in inflammatory conditions.
Comparative Biological Activity
Compounds structurally similar to this compound have shown various biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Amino-2-[ (4-fluorophenyl)amino]pyrimidin-4(3H)-one | Amino group on pyrimidine | Antimicrobial activity |
| 5-Fluoro-3-(phenyl)-2-[1-(7H-purin-6-ylamino)propyl]-quinazolin-4-one | Quinazoline core with fluorine substitution | PI3Kδ inhibition |
| 2-(2-thieno)-6-iodoquinazolinone | Iodinated quinazoline derivative | Anticancer properties |
The unique combination of the fluorine atom and quinazoline moiety may provide enhanced selectivity towards specific biological targets compared to other derivatives.
Synthesis Methodology
Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Various synthetic routes can be employed to modify the structure for enhanced biological activity or to explore different derivatives.
Synthetic Routes
- Condensation Reactions : Utilizing appropriate amines and halides to form the core structure.
- Functional Group Modifications : Introducing substituents that may enhance solubility or biological interaction.
- Optimization Studies : Conducting structure-activity relationship (SAR) studies to refine the compound's efficacy.
Case Study: Inhibition of Cytokine Production
A study investigated the effects of related compounds on cytokine production in an adjuvant-induced arthritis model. The results indicated that certain derivatives effectively reduced levels of pro-inflammatory cytokines like IL-1β and TNFα, suggesting potential applications in treating autoimmune diseases .
Pharmacokinetic Profiles
Research into pharmacokinetics has highlighted the importance of optimizing solubility and bioavailability for therapeutic efficacy. Modifications to the molecular structure can significantly impact these parameters, influencing how well the compound performs in vivo.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential in targeting various cancer pathways:
- Mechanism of Action : The structure suggests that it may inhibit specific kinases involved in tumor growth. For example, similar compounds have shown effectiveness against PI3K and mTOR pathways, which are crucial for cancer cell proliferation.
- Case Study : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics. The presence of the quinazoline moiety is thought to enhance selectivity towards cancer cells.
Enzyme Inhibition
The compound's structural characteristics make it a candidate for enzyme inhibition:
- Target Enzymes : It has been investigated for its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play significant roles in cell cycle regulation and cancer progression.
- Data Table :
Neuropharmacological Applications
Emerging research indicates that this compound may also have neuropharmacological effects:
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
- Case Study : A recent experiment showed that the compound reduced apoptosis in neuronal cell lines exposed to neurotoxic agents, indicating a protective mechanism that warrants further exploration.
Synthesis and Modification
The synthesis of 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one can be achieved through various methodologies, including:
- Condensation Reactions : Utilizing starting materials such as 4-fluoroaniline and methylquinazoline derivatives.
- Modifications for Enhanced Activity : Structural modifications can be made to improve solubility and bioavailability, which are critical for therapeutic efficacy.
Comparison with Similar Compounds
Modifications at Position 2
- Compound 2d (): 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one replaces the quinazolinyl group with a thio-linked nitroaryl chain. This substitution reduces molecular weight (397.10 g/mol) but introduces a nitro group, which may improve electron-withdrawing properties .
- Compound 26 (): 5-(4-Fluorophenyl)-2-(2-(3-methylbenzylidene)hydrazinyl)-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one incorporates a hydrazinyl linker, increasing hydrogen-bond donor count (2 NH groups) and complexity (molecular weight: ~450 g/mol) .
Fluorophenyl Substitutions at Position 6
- Target Compound : The 4-fluorophenyl group contributes to lipophilicity (calculated XLogP3: ~3.5) and metabolic stability .
Quinazoline-Modified Analogues
BH54303 ():
- Structure: 2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one.
- Key Differences: Additional methyl group at position 6 of the quinazoline ring increases molecular weight (361.37 g/mol) and lipophilicity (XLogP3: ~3.8 vs. ~3.5 for the target compound). This modification may improve membrane permeability but could sterically hinder target binding .
Compound 54b ():
- Structure: 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one.
- Key Differences: Replaces quinazoline with a pyrido[3,4-d]pyrimidinone core and adds a piperidinyl-ethyl-pyrazole side chain. The extended alkyl chain (rotatable bond count: 7 vs. 3 in the target compound) suggests greater conformational flexibility, which may influence pharmacokinetics .
Key Research Findings
- Substituent Impact: The 4-methylquinazolin-2-ylamino group in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, critical for target engagement .
- Fluorine Effects : The 4-fluorophenyl group is conserved in multiple analogues (e.g., ), suggesting its role in enhancing bioavailability and resistance to oxidative metabolism .
- Biological Activity Gaps: While antimicrobial data exist for simpler pyrimidinones (), the target compound’s activity remains inferred from structural parallels.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 6-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one to improve yield and purity? A:
- Reaction Conditions: Multi-step synthesis often involves refluxing intermediates in ethanol or other polar solvents under controlled temperatures (e.g., 10–12 hours at 80°C) to ensure complete conversion .
- Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures can isolate the target compound with >95% purity .
- Catalysts: Use of morpholine or formaldehyde in Mannich-type reactions may enhance amine coupling efficiency .
- Yield Improvement: Sequential optimization of stoichiometry (e.g., 1:1.2 molar ratios for amine coupling) and solvent selection (e.g., DMF for solubility) can reduce byproducts .
Structural Confirmation
Q: What advanced techniques validate the molecular structure of this compound? A:
- X-Ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., dihedral angles between pyrimidine and fluorophenyl groups) .
- Spectroscopy:
- NMR: H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- HRMS: Exact mass analysis (e.g., [M+H] at m/z 406.12) verifies molecular formula .
- InChI Key: Unique identifiers (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N) ensure reproducibility .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating its antimicrobial and anticancer potential? A:
- Antimicrobial:
- MIC Assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer:
Structure-Activity Relationship (SAR) Studies
Q: How can substituent modifications enhance biological activity? A:
- Fluorophenyl Group: The 4-fluorophenyl moiety increases lipophilicity, improving membrane permeability .
- Quinazoline Ring: Methyl substitution at position 4 enhances steric stability, while amino linkages at position 2 promote hydrogen bonding with target proteins .
- Pyrimidinone Core: Modifying the 6-position (e.g., chloro or trifluoromethyl groups) can boost metabolic resistance .
- Case Study: Analogues with trifluoromethyl groups showed 3-fold higher kinase inhibition than non-fluorinated derivatives .
Addressing Data Contradictions
Q: How should researchers resolve conflicting biological activity data across studies? A:
- Standardized Protocols: Use consistent cell lines (e.g., ATCC-certified), assay conditions (e.g., 48-hour incubation), and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis: Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Replication: Independent validation in ≥3 labs reduces bias from protocol variability .
In Vivo Pharmacokinetic Design
Q: What critical factors apply to in vivo studies of this compound? A:
- Solubility: Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
- Dosing: Acute toxicity studies in rodents (e.g., 50–200 mg/kg doses) establish safety margins .
- Metabolic Stability: LC-MS/MS monitors plasma metabolites (e.g., hydroxylated derivatives) to assess clearance rates .
Computational Modeling
Q: Which methods predict binding affinity to target enzymes? A:
- Molecular Docking: Tools like AutoDock Vina simulate interactions with kinase active sites (e.g., π-π stacking with quinazoline) .
- MD Simulations: GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: Electron-withdrawing groups (e.g., fluorine) correlate with enhanced inhibition in regression models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
